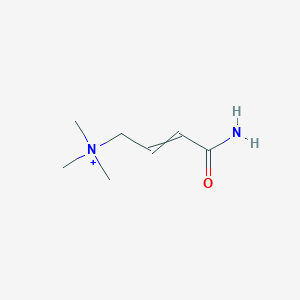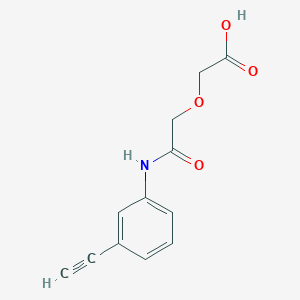![molecular formula C17H28INO2 B13639055 Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a bicyclo[1.1.1]pentane moiety with an iodine atom. The molecular formula of this compound is C17H28INO2, and it has a molecular weight of 405.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)piperidine-1-carboxylate typically involves multiple steps One common approach is to start with the preparation of the bicyclo[11The final step involves the coupling of this intermediate with a piperidine derivative under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a bicyclo[1.1.1]pentane moiety, but with an amino group instead of iodine.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: Similar structure with a different functional group attached to the bicyclo[1.1.1]pentane ring.
Uniqueness
Tert-butyl 4-(2-{3-iodobicyclo[11Its structure allows for specific interactions and reactions that are not possible with other derivatives .
Eigenschaften
Molekularformel |
C17H28INO2 |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
tert-butyl 4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28INO2/c1-15(2,3)21-14(20)19-8-5-13(6-9-19)4-7-16-10-17(18,11-16)12-16/h13H,4-12H2,1-3H3 |
InChI-Schlüssel |
WNZXZKHNHSEBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC23CC(C2)(C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)







![(3S)-3-(2,4-dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13639047.png)


